molecular formula C8H9ClFNO2 B6254905 4-(aminomethyl)-3-fluorobenzoic acid hydrochloride CAS No. 1211463-75-0

4-(aminomethyl)-3-fluorobenzoic acid hydrochloride

Cat. No. B6254905
CAS RN: 1211463-75-0
M. Wt: 205.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride, also known as 4-AMF-HCl, is a compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and alcohol. 4-AMF-HCl is a derivative of an amino acid and is used in many areas of research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-(aminomethyl)-3-fluorobenzoic acid hydrochloride is used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It is used in enzyme assays, protein-ligand binding studies, and in the study of enzyme kinetics. In biochemistry, this compound is used as an inhibitor of enzymes, such as cyclooxygenase, tyrosine kinase, and phosphatases. In physiology, this compound is used to study the effects of drugs and other substances on the body. In pharmacology, this compound is used to study the effects of drugs and other substances on the body, as well as to study the mechanisms of action of drugs.

Mechanism of Action

4-(aminomethyl)-3-fluorobenzoic acid hydrochloride is an inhibitor of enzymes, such as cyclooxygenase, tyrosine kinase, and phosphatases. It works by binding to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, this compound can also inhibit the activity of other proteins, such as G-proteins and kinases, by binding to the active site of the protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to inhibit the activity of cyclooxygenase, tyrosine kinase, and phosphatases. In vivo, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other substances, as well as to inhibit the activity of proteins involved in signal transduction pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(aminomethyl)-3-fluorobenzoic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is soluble in both water and alcohol. In addition, this compound is a relatively stable compound, making it ideal for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for the use of 4-(aminomethyl)-3-fluorobenzoic acid hydrochloride in scientific research. This compound could be used to study the effects of drugs and other substances on the body, as well as to study the mechanisms of action of drugs. In addition, this compound could be used to study the effects of drugs on the biochemical and physiological processes of the body, as well as to study the effects of drugs on signal transduction pathways. Finally, this compound could be used to study the effects of drugs on the metabolism of drugs and other substances.

Synthesis Methods

4-(aminomethyl)-3-fluorobenzoic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with hydrochloric acid, the reaction of 4-aminobenzoic acid with an acid chloride, and the reaction of 4-aminobenzoic acid with a Grignard reagent. The synthesis of this compound from 4-aminobenzoic acid and hydrochloric acid is the most common method. This reaction involves the protonation of the amino group of 4-aminobenzoic acid, followed by the displacement of the chloride ion with the fluorine atom from the 4-aminobenzoic acid molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-3-fluorobenzoic acid hydrochloride involves the reaction of 3-fluorobenzoic acid with formaldehyde and ammonium chloride to form 4-(aminomethyl)-3-fluorobenzoic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-fluorobenzoic acid", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluorobenzoic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst such as sodium hydroxide to form 4-(aminomethyl)-3-fluorobenzoic acid.", "Step 2: The resulting 4-(aminomethyl)-3-fluorobenzoic acid is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, which can be isolated by filtration or crystallization." ] }

CAS RN

1211463-75-0

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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